molecular formula C14H11N5O B2758333 N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide CAS No. 1206990-18-2

N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2758333
CAS No.: 1206990-18-2
M. Wt: 265.276
InChI Key: MYUAUONEPLBHQB-UHFFFAOYSA-N
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Description

N-(4-(1H-Pyrazol-3-yl)phenyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a phenyl ring substituted with a 1H-pyrazol-3-yl group. Pyrazine carboxamides are synthesized via condensation reactions between pyrazine carboxylic acid derivatives and amines, often using coupling agents like triphenylphosphite . The pyrazole moiety is a common pharmacophore in medicinal chemistry, contributing to diverse biological activities, including anticancer and anticonvulsant effects .

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c20-14(13-9-15-7-8-16-13)18-11-3-1-10(2-4-11)12-5-6-17-19-12/h1-9H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUAUONEPLBHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated pyrazole.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α-diketones.

    Coupling of Pyrazole and Pyrazine Rings: The final step involves coupling the pyrazole and pyrazine rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable synthetic methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can occur at the pyrazine ring, converting it to a dihydropyrazine derivative.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the phenyl or pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development :
N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide serves as a scaffold for developing new drugs, especially those targeting kinases. Its ability to inhibit kinase activity positions it as a promising candidate for therapeutic agents against various diseases, including cancer and inflammatory disorders.

Enzyme Inhibition Studies :
The compound is utilized in studying enzyme inhibition and protein-ligand interactions. Research indicates that it can effectively inhibit specific enzymes involved in critical biochemical pathways, making it valuable for understanding disease mechanisms and developing therapeutic strategies.

Biological Applications

Anti-inflammatory Activity :
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Antimicrobial Properties :
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that certain derivatives show efficacy comparable to standard antibiotics, highlighting their potential as alternatives in combating antibiotic-resistant strains .

Materials Science

Novel Material Development :
The unique structural characteristics of this compound make it suitable for creating novel materials with specific electronic or optical properties. Its applications in materials science include the development of sensors and organic light-emitting diodes (OLEDs).

Industrial Applications

Agrochemicals and Industrial Chemicals :
This compound is also relevant in the synthesis of agrochemicals and other industrial chemicals. Its versatility allows for modifications that can lead to the development of effective pesticides and herbicides, contributing to agricultural productivity.

Summary Table of Applications

Application Area Details
Medicinal Chemistry Scaffold for drug development targeting kinases; enzyme inhibition studies
Biological Applications Anti-inflammatory properties; antimicrobial activity against various pathogens
Materials Science Development of novel materials with electronic or optical properties
Industrial Applications Synthesis of agrochemicals; potential use in industrial chemical production

Case Studies and Research Findings

  • Anti-inflammatory Activity Study :
    • A series of pyrazole derivatives were evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α). Compounds similar to this compound demonstrated inhibition rates ranging from 61% to 85% at concentrations of 10 µM compared to standard treatments .
  • Antimicrobial Activity Evaluation :
    • Derivatives were tested against E. coli and Staphylococcus aureus, showing significant antimicrobial activity. The results suggest potential applications in developing new antibiotics .
  • Material Properties Investigation :
    • The compound's electronic properties were assessed for its application in sensor technology, indicating promising results that could lead to advancements in material sciences.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name (CAS or Identifier) Substituent on Phenyl Ring Molecular Weight (g/mol) Notable Activities/Properties Reference
Target Compound 1H-Pyrazol-3-yl ~307.3* Structural similarity to bioactive analogs
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide (851212-29-8) 3,4-Dimethoxyphenyl-thiazol-2-yl 342.37 (C₁₆H₁₄N₄O₃S) Unknown (thiazole may enhance binding)
N-(4-Methyl-3-(2-morpholinopyridin-4-yl)phenyl)pyrazine-2-carboxamide 2-Morpholinopyridin-4-yl 374.4 (C₂₁H₂₂N₆O) Commercial availability (pharmacokinetic studies implied)
1,3,4-Thiadiazole derivatives (e.g., ) 3,5-Bis(trifluoromethyl)phenyl sulfonyl groups ~400–450 (estimated) Anticonvulsant (~74–75% inhibition)
N-(2-Phenoxyphenyl)pyrazine-2-carboxamide Phenoxy group 317.3 (C₁₈H₁₅N₃O₂) Crystallographic stability studies
3-Amino-6-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(pyridin-3-yl)pyrazine-2-carboxamide Sulfonylpiperazinyl group ~500 (estimated) Metabolite with potential solubility enhancements

*Estimated based on formula C₁₄H₁₂N₆O.

Structural Features and Substituent Effects

  • Pyrazole vs. Thiazole/Thiadiazole : The target compound’s pyrazole group (1H-pyrazol-3-yl) may offer distinct hydrogen-bonding capabilities compared to thiazole or thiadiazole rings in analogs. Thiadiazole derivatives in showed high anticonvulsant activity (~75% inhibition), attributed to aromatic substituents like 3,5-bis(trifluoromethyl)phenyl .
  • The sulfonylpiperazinyl group in may improve metabolic stability.

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and applications based on recent research findings.

1. Chemical Structure and Synthesis

This compound features both pyrazole and pyrazine rings, which contribute to its distinct chemical properties. The synthesis typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
  • Attachment of the Phenyl Group : A coupling reaction, such as Suzuki-Miyaura coupling, introduces the phenyl group by reacting phenylboronic acid with a halogenated pyrazole.
  • Formation of the Pyrazine Ring : The pyrazine ring is synthesized through cyclization involving 1,2-diamines and α-diketones.

2.1 Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrazine carboxamide have shown significant antibacterial activity against extensively drug-resistant Salmonella Typhi, with one derivative exhibiting a minimum inhibitory concentration (MIC) of 6.25 mg/mL .

2.2 Enzyme Inhibition

This compound has also demonstrated enzyme inhibition properties. In vitro studies revealed that certain derivatives can inhibit alkaline phosphatase activity with an IC50 value of 1.469 ± 0.02 µM . This suggests potential applications in targeting specific enzymatic pathways involved in disease processes.

2.3 Cancer Cell Proliferation

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Research indicates that it may inhibit cellular proliferation in tumor cell lines such as HeLa and HCT116, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound is thought to be mediated through interactions with specific protein targets involved in key cellular pathways:

  • Target Proteins : The compound may influence mitogen-activated protein kinases (MAPKs), which are crucial for cell growth, differentiation, and apoptosis.
  • Binding Interactions : Molecular docking studies have shown that the compound establishes hydrogen bonds and other interactions with target proteins, enhancing its inhibitory effects on enzymatic activity .

4. Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound TypeExample CompoundBiological Activity
Pyrazole Derivatives 3(5)-substituted pyrazolesAntimicrobial and anticancer
Pyrazine Derivatives PyrrolopyrazinesAnticancer and enzyme inhibitors
N-(4-bromo-3-methylphenyl) N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideStrong antibacterial activity

5. Case Studies

Several case studies have explored the biological activity of this compound:

  • Antibacterial Study : A study evaluated various derivatives against XDR S. Typhi, finding promising antibacterial properties that could lead to new treatment options for resistant strains .
  • Enzyme Inhibition Study : Research on enzyme inhibition revealed significant activity against alkaline phosphatase, indicating potential therapeutic applications in diseases where this enzyme plays a role .
  • Cancer Research : Investigations into antiproliferative effects showed that certain derivatives significantly inhibited growth in cancer cell lines, warranting further exploration in cancer therapy .

Q & A

Q. How do structural analogs inform SAR for this compound class?

  • Methodological Answer : Compare analogs like 3-amino-6-(4-sulfonylphenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide (GSK-3β inhibitor). Key trends: Electron-withdrawing groups (e.g., sulfonyl) enhance kinase affinity, while bulky substituents reduce cellular permeability .

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